molecular formula C10H8ClF3OS B14065216 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14065216
M. Wt: 268.68 g/mol
InChI Key: GSPXTJQUCRAALZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8ClF3OS and a molecular weight of 268.68 g/mol It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure with a different position of the ketone group.

    1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Contains additional trifluoromethyl groups.

Uniqueness

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8ClF3OS/c1-2-9(15)7-5-6(3-4-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

GSPXTJQUCRAALZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)Cl

Origin of Product

United States

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